molecular formula C23H22N2O5S2 B2698206 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 921871-59-2

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2698206
CAS RN: 921871-59-2
M. Wt: 470.56
InChI Key: AIDJQUZRAQYDMV-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as EBTB, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. EBTB belongs to the class of thiazole-based compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Photodynamic Therapy Applications : Research on zinc phthalocyanine derivatives, which share a similar complexity in structure to the specified compound, highlights their potential use in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Anticonvulsant Agents : Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, synthesized through various chemical reactions, have been evaluated for anticonvulsant activity. Some synthesized compounds showed significant protection against induced convulsion, highlighting their potential application in developing anticonvulsant therapies (Farag et al., 2012).

  • Antimicrobial Activity : The synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, achieved using environmentally benign procedures under microwave irradiation, shows significant antibacterial and antifungal activities. This research underscores the potential for developing new antimicrobial agents from compounds with similar structures (Raval, Naik, & Desai, 2012).

  • Antitumor Activity : N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides, synthesized from 2-alkyl-6-nitroindazoles, demonstrated antiproliferative and apoptotic activities against human tumor cell lines. This suggests that structurally complex sulfonamides, including the specified compound, may have applications in cancer research (Abbassi et al., 2014).

properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-2-29-19-11-6-8-16-14-20(30-22(16)19)18-15-31-23(24-18)25-21(26)12-7-13-32(27,28)17-9-4-3-5-10-17/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDJQUZRAQYDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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